molecular formula C17H17NO2 B1598388 Ethyl 2-phenyl-1H-indole-3-carboxylate CAS No. 36779-16-5

Ethyl 2-phenyl-1H-indole-3-carboxylate

Cat. No.: B1598388
CAS No.: 36779-16-5
M. Wt: 267.32 g/mol
InChI Key: CAMPJNZTAORCCJ-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-1H-indole-3-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: One common method involves the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions.

  • Boronic Acid Coupling: Another approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an indole boronic acid with a phenyl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding indole derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like bromine (Br2) and sodium hydroxide (NaOH) are typically employed.

Major Products Formed:

  • Oxidation: Oxidized indole derivatives, such as indole-3-carboxylic acid.

  • Reduction: Reduced indole derivatives, such as indole-3-ethanol.

  • Substitution: Substituted indole derivatives, such as 2-bromo-2-phenyl-1H-indole-3-carboxylate.

Biochemical Analysis

Scientific Research Applications

Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate

The synthesis of this compound typically involves the reaction of indoles with carboxylic acid derivatives. A common method includes the use of ethyl chloroacetate in the presence of a base, leading to the formation of the desired indole derivative. The reaction conditions can be optimized to improve yield and purity.

Biological Activities

This compound exhibits various biological activities, making it a candidate for further pharmacological exploration:

Anticancer Activity

Recent studies indicate that indole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown significant inhibitory concentrations (IC50) against P388 leukemia cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

Indoles are known for their antimicrobial properties. This compound has been evaluated for its activity against different microbial strains, showing promising results in inhibiting bacterial growth .

Neuroprotective Effects

Emerging research suggests that indole derivatives may exhibit neuroprotective effects. This compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl group or the carboxylic acid moiety can significantly influence biological activity. Data from various studies suggest that specific substitutions can enhance anticancer and antimicrobial properties.

ModificationBiological ActivityReference
Methyl substitution on phenylIncreased cytotoxicity against cancer cells
Halogen substitutionsEnhanced antimicrobial activity

Case Studies

Several case studies have highlighted the applications of this compound in drug discovery:

Case Study 1: Anticancer Research

In a study published in Nature, researchers synthesized a series of indole derivatives, including this compound, and tested their effects on breast cancer cell lines. The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation effectively .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various indole derivatives for antimicrobial activity revealed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Ethyl 2-phenyl-1H-indole-3-carboxylate is compared with other similar indole derivatives, such as:

  • Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: This compound is structurally similar but has a different substituent on the indole ring.

  • Umifenovir: A known antiviral drug that shares structural similarities with this compound.

Biological Activity

Ethyl 2-phenyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of indole derivatives. For instance, the reaction of ethyl indole-2-carboxylate with phenyl hydrazine can yield various indole derivatives, including the target compound. Various methodologies have been explored to optimize yields and purity, including the use of different alkylating agents and solvents .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have reported on the antiproliferative effects of indole derivatives against various cancer cell lines. For example, compounds similar to this compound have shown GI50 values in the nanomolar range against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The most potent derivatives demonstrated IC50 values as low as 26 nM .
  • Antimycobacterial Activity : Recent research highlighted the potential of indole derivatives against Mycobacterium tuberculosis (Mtb). Compounds were evaluated for their ability to inhibit Mtb growth, with some exhibiting bactericidal activity without significant toxicity to mammalian cells. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the indole ring could enhance efficacy against resistant strains .

Antiproliferative Activity

The antiproliferative activity of this compound was assessed through various in vitro assays. The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundA54926EGFR Inhibition
This compoundMCF-728BRAF V600E Inhibition
This compoundHT-2926Apoptotic Pathways Activation

The data indicates that this compound effectively inhibits key signaling pathways involved in cancer cell proliferation, particularly targeting EGFR and BRAF kinases.

Case Studies

  • In Vitro Studies : A study involving a series of indole derivatives including this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity in treated cells .
  • Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of related indoles showed that certain modifications could enhance activity against Mtb strains. Compounds were tested for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), revealing promising results for ethyl-substituted indoles .

Properties

IUPAC Name

ethyl 2-phenyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOQSTKVCGVNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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